6-chloro-9-(2-chlorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
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Overview
Description
6-chloro-9-(2-chlorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a chromeno[8,7-e][1,3]oxazin-2-one core structure, which is known for its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-9-(2-chlorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multiple steps, including the formation of the chromeno[8,7-e][1,3]oxazin-2-one core and subsequent functionalization. Common synthetic routes may include:
Formation of the Chromeno[8,7-e][1,3]oxazin-2-one Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Functionalization: Introduction of the 6-chloro, 9-(2-chlorobenzyl), and 4-propyl groups through various substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-chloro-9-(2-chlorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
6-chloro-9-(2-chlorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-9-(2-chlorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-9-(2-chlorobenzyl)-3,4-dimethyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-9-ium
- Other chromeno[8,7-e][1,3]oxazin-2-one derivatives
Uniqueness
6-chloro-9-(2-chlorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C21H19Cl2NO3 |
---|---|
Molecular Weight |
404.3 g/mol |
IUPAC Name |
6-chloro-9-[(2-chlorophenyl)methyl]-4-propyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C21H19Cl2NO3/c1-2-5-13-8-19(25)27-20-15(13)9-18(23)21-16(20)11-24(12-26-21)10-14-6-3-4-7-17(14)22/h3-4,6-9H,2,5,10-12H2,1H3 |
InChI Key |
IQHRUVPMKWDRFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C3CN(COC3=C(C=C12)Cl)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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